1,2-Bis(tosyloxy)ethane

Description

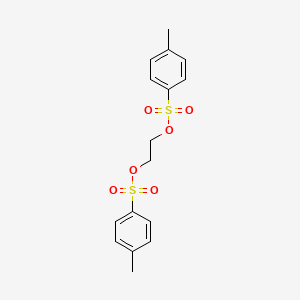

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonyloxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6S2/c1-13-3-7-15(8-4-13)23(17,18)21-11-12-22-24(19,20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIPBJBQQPZLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35164-96-6 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[(4-methylphenyl)sulfonyl]-ω-[[(4-methylphenyl)sulfonyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35164-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70979133 | |

| Record name | Ethane-1,2-diyl bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 1,2-Ethanediol, bis(4-methylbenzenesulfonate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6315-52-2 | |

| Record name | Ethylene glycol ditosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol ditosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6315-52-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane-1,2-diyl bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediol, 1,2-bis(4-methylbenzenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DITOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR4Q2PMD62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2 Bis Tosyloxy Ethane

Classical Esterification Routes of Ethylene (B1197577) Glycol with Tosyl Chloride

The traditional synthesis of 1,2-Bis(tosyloxy)ethane is a direct esterification reaction. This method's efficiency is highly dependent on the careful control of several reaction parameters.

Temperature plays a critical role in the synthesis of this compound. A common procedure involves cooling the reaction mixture of ethylene glycol and a base to 0–5°C before the portionwise addition of tosyl chloride. nih.govresearchgate.net After the addition is complete, the mixture is gradually warmed to room temperature and stirred for an extended period, often 12 to 24 hours, to ensure the reaction goes to completion. Maintaining a low initial temperature is crucial for controlling the exothermic reaction and minimizing the formation of side products.

The choice of solvent also significantly impacts the reaction. Dichloromethane (CH₂Cl₂) is a frequently used solvent in procedures employing triethylamine (B128534) as the base. nih.gov In contrast, when pyridine (B92270) is used, it often serves as both the solvent and the base. smolecule.comnih.gov The solvent's role is not only to dissolve the reactants but also to influence the reaction pathway and facilitate the separation of the product. For instance, in some protocols, the final product is precipitated by adding the reaction mixture to ice water. nih.govresearchgate.net

Table 1: Temperature and Solvent Effects on Synthesis

| Parameter | Condition | Role |

|---|---|---|

| Initial Temperature | 0–5°C | Controls exothermic reaction, minimizes side products. nih.govresearchgate.net |

| Reaction Temperature | Room Temperature | Allows the reaction to proceed to completion over 12-24 hours. |

| Solvent (with Triethylamine) | Dichloromethane (CH₂Cl₂) | Dissolves reactants. nih.gov |

| Solvent (with Pyridine) | Pyridine | Acts as both solvent and base. smolecule.comnih.gov |

The stoichiometry of the reactants is a key factor in maximizing the yield and purity of this compound. An excess of ethylene glycol is sometimes used to ensure the complete conversion of tosyl chloride. However, a more common and effective approach involves the slow, dropwise or portionwise addition of tosyl chloride to the solution of ethylene glycol and base. nih.govresearchgate.net This controlled addition helps to minimize the formation of the monotosylated byproduct and other side reactions.

The molar ratio of the reagents is carefully controlled to achieve high yields. For example, a high-yielding procedure uses ethylene glycol and tosyl chloride in a 10:3 molar ratio. nih.govresearchgate.net Another protocol specifies using a significant excess of ethylene glycol (8.0 eq.) relative to tosyl chloride (1.0 eq.). The careful control of these stoichiometric ratios is essential for driving the reaction towards the desired ditosylate product and simplifying subsequent purification steps. Maintaining anhydrous conditions is also a key parameter for achieving high yield and purity.

Table 2: Stoichiometry and Reagent Addition

| Factor | Method | Purpose |

|---|---|---|

| Reagent Addition | Slow, portionwise addition of tosyl chloride | Minimizes side reactions and formation of monotosylate. nih.govresearchgate.net |

| Stoichiometry | Excess ethylene glycol | Ensures complete conversion of tosyl chloride. |

| Stoichiometry | Controlled molar ratios (e.g., 10:3 ethylene glycol to tosyl chloride) | Maximizes yield of the desired ditosylate. nih.govresearchgate.net |

| Reaction Conditions | Anhydrous | Prevents unwanted side reactions with water. |

The choice of amine base is a critical determinant of the reaction's success, with pyridine and triethylamine being the most commonly employed. nih.gov Research indicates that pyridine is often superior to triethylamine for this specific transformation, leading to significantly higher yields.

When triethylamine is used as the base in dichloromethane, the reported yield for this compound can be as low as 17%, with a substantial amount of the monotosylate (57%) also being formed. This necessitates chromatographic purification to isolate the desired product.

In contrast, a procedure utilizing pyridine as both the base and solvent reports a much higher yield of 72% ± 2%. nih.govresearchgate.netd-nb.info This method also offers the advantage of a simpler workup, where the product can be precipitated from ice water and purified by washing with ether, avoiding the need for chromatography. nih.govresearchgate.netd-nb.info While triethylamine is a stronger base than pyridine, which might be expected to increase reaction rates, the use of pyridine has been shown to be more effective in achieving a higher yield for this specific synthesis. jocpr.com

Table 3: Comparison of Amine Bases

| Base | Solvent | Reported Yield of Ditosylate | Purification Method |

|---|---|---|---|

| Triethylamine | Dichloromethane | 17% | Chromatography |

| Pyridine | Pyridine | 72% ± 2% nih.govresearchgate.netd-nb.info | Precipitation and washing nih.govresearchgate.netd-nb.info |

Advanced Synthetic Approaches and Process Intensification

Recent research has focused on developing more efficient and higher-yielding methods for the synthesis of this compound.

While traditional methods often involve long reaction times, some protocols can be considered expedited due to their straightforward nature and avoidance of lengthy purification steps. The pyridine-based synthesis, which allows for direct precipitation of a high-purity product, can be seen as an expedited process compared to methods requiring column chromatography. The reaction is typically completed within a 3-hour addition period followed by 12 hours of stirring. nih.govresearchgate.net

The synthesis of this compound using pyridine as a base has been demonstrated to be a high-yielding procedure. One study reports a yield of 72% ± 2% with a purity of over 99%, validated by HPLC and ¹H NMR. nih.gov The key to this high yield is the controlled, portionwise addition of tosyl chloride to a cooled solution of ethylene glycol in pyridine, followed by stirring at room temperature. nih.govresearchgate.net The simplicity of the workup, involving precipitation in ice water and washing, further contributes to the efficiency of this preparative procedure. nih.govresearchgate.net This method stands out as a reliable and efficient way to produce this compound on a preparative scale.

Purification and Characterization Techniques in Synthetic Studies

The successful synthesis of this compound is contingent not only on the reaction conditions but also on the subsequent purification and rigorous characterization to ensure the identity and purity of the final product. These steps are critical for its application in further chemical transformations.

Chromatographic Purification Strategies

Following the synthesis of this compound, the crude product often contains unreacted starting materials, byproducts such as the monotosylated intermediate, and residual reagents. Purification is essential to isolate the desired ditosylate in high purity.

One common and effective method for purification is recrystallization . Solvents such as methanol (B129727) or a mixture of ethyl acetate (B1210297) and hexane (B92381) are frequently employed for this purpose. The principle of this technique relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. The crude solid is dissolved in a minimum amount of hot solvent, and upon cooling, the pure this compound crystallizes out, leaving the impurities in the solution. For instance, recrystallization from methanol has been shown to yield the product with high purity. Another reported solvent for recrystallization is n-hexane. sciencemadness.org

For instances where recrystallization does not provide sufficient purity, or for the removal of closely related impurities, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A solvent system, or eluent, is passed through the column to move the components at different rates. For this compound, a common eluent system is a mixture of ethyl acetate and hexanes. nih.gov In one documented procedure, a 30% ethyl acetate in hexanes mixture was used to successfully separate the desired ditosylate from the monotosylate byproduct.

Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. nih.gov

Spectroscopic Validation (e.g., ¹H NMR, ¹³C NMR, HPLC, LC-MS)

To confirm the structure and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (Proton NMR) provides information about the hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound exhibits characteristic signals that confirm its structure. These include a singlet for the methyl protons of the two tosyl groups, typically appearing around δ 2.46 ppm. The protons of the ethylene bridge are magnetically equivalent and appear as a singlet at approximately δ 4.18 ppm. The aromatic protons of the tosyl groups show up as two distinct doublets in the aromatic region, commonly around δ 7.34 and δ 7.73 ppm.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. The spectrum for this compound shows distinct peaks for each unique carbon atom. In a study using DMSO-d6 as the solvent, the following chemical shifts were reported: δ 192.19, 150.90, 147.32, 122.60, 120.85, 119.35, 119.26, and 67.59 ppm. rsc.org

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of the final product. By passing the sample through a column with a stationary phase and a liquid mobile phase, components are separated and detected. This method can quantify the purity of this compound, with reports indicating purities of over 99% can be achieved and validated.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the synthesized compound, providing further validation of its identity.

Below is a table summarizing the key spectroscopic and chromatographic data for the characterization of this compound.

| Technique | Parameter | Observed Data | Reference(s) |

| ¹H NMR | Chemical Shift (δ) | ~2.46 ppm (s, 6H, 2 x CH₃) | |

| ~4.18 ppm (s, 4H, -OCH₂CH₂O-) | |||

| ~7.34 ppm (d, 4H, Ar-H) | |||

| ~7.73 ppm (d, 4H, Ar-H) | |||

| ¹³C NMR | Chemical Shift (δ) | 192.19, 150.90, 147.32, 122.60, 120.85, 119.35, 119.26, 67.59 ppm (in DMSO-d6) | rsc.org |

| HPLC | Purity | >99% | |

| LC-MS | Molecular Weight | Confirmed |

Industrial Scale Synthesis Considerations

The transition of the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations related to efficiency, cost, safety, and environmental impact.

A key objective in industrial synthesis is to maximize yield and throughput while minimizing cost and waste. One approach that shows promise for the scalable synthesis of alkyl tosylates is the use of solvent-free conditions . A reported method for the tosylation of alcohols, including glycols, utilizes a grinding technique with a solid base such as potassium carbonate. researchgate.net This method is described as fast, simple, and efficient, with a demonstrated ability to be scaled up to at least the 100 mmol level. sciencemadness.orgresearchgate.net Such solvent-free processes are considered "green" as they reduce solvent waste, a major contributor to the environmental impact of chemical manufacturing. researchgate.net

In more traditional solvent-based industrial processes, the choice of base is a significant consideration. While pyridine is often used in laboratory-scale syntheses, industrial processes may favor the use of alkali metal hydroxides, such as sodium or potassium hydroxide (B78521), as an acid acceptor. google.com This can be due to cost, ease of handling, and avoiding the use of a regulated solvent like pyridine.

Process safety is paramount in large-scale chemical manufacturing. The tosylation reaction is exothermic, and the heat generated must be carefully managed to prevent a thermal runaway, which could lead to a dangerous increase in temperature and pressure. acs.org This requires the use of reactors with efficient cooling systems and careful control over the rate of addition of reagents. Calorimetry studies, such as heat flow and adiabatic calorimetry, are often conducted at the development stage to understand the thermal profile of the reaction and ensure safe scale-up. acs.org

The purification method at an industrial scale also requires careful consideration. While column chromatography is a powerful laboratory tool, it is often not economically viable for large-scale production. Recrystallization is a more common industrial purification technique. However, it's crucial to select a solvent that is effective, safe to handle in large quantities, and can be efficiently recovered and recycled.

A notable safety concern arises if distillation is considered for purification. An incident has been reported where a flask exploded during the vacuum distillation of a tosylated compound, likely due to the presence of unstable byproducts or peroxides. uci.edu Therefore, purification procedures that avoid high temperatures, such as distillation, are generally preferred. uci.edu

{"answer":"### Mechanistic Investigations of this compound Reactivity \n\nthis compound, also known as ethylene glycol bis(p-toluenesulfonate), is a versatile organic compound with the chemical formula C₁₆H₁₈O₆S₂. guidechem.com It is characterized by an ethane (B1197151) backbone with tosyloxy groups attached to each carbon. These tosylate groups are excellent leaving groups, making the compound highly reactive in nucleophilic substitution and elimination reactions. fiveable.me\n\n### 3.1. Nucleophilic Substitution Reactions (S_N1 and S_N2 Pathways) \n\nthis compound readily undergoes nucleophilic substitution reactions where the two tosylate groups are displaced by a variety of nucleophiles. smolecule.com The reaction mechanism, whether S_N1 or S_N2, is influenced by factors such as the nature of the nucleophile, solvent, and reaction conditions. The primary carbon atoms in this compound generally favor the S_N2 pathway, which involves a backside attack by the nucleophile. acs.org\n\n#### 3.1.1. Reactivity with Diverse Nucleophiles (e.g., Amines, Alcohols, Thiols) \n\nDue to the excellent leaving group ability of the tosylate groups, this compound reacts with a wide range of nucleophiles. This reactivity allows for the synthesis of various important organic compounds.\n\n* Amines: Reactions with amines lead to the formation of diamine derivatives. For instance, it is used in the synthesis of cyclohexyl-fused 1,4,7-triazacyclononane (B1209588). smolecule.com\n* Alcohols: Alcohols react with this compound to produce diether compounds. \n* Thiols: The reaction with thiols yields dithioether products. researchgate.net\n\nThis versatile reactivity makes this compound a valuable precursor in the synthesis of cyclic compounds like crown ethers and calixarenes. smolecule.com\n\nTable 1: Examples of Nucleophilic Substitution Reactions with this compound \n\n| Nucleophile | Product Type | Example Application |\n| :--- | :--- | :--- |\n| Amines | Diamines | Synthesis of triazacyclononanes smolecule.com |\n| Alcohols | Diethers | Synthesis of crown ethers |\n| Thiols | Dithioethers | General organic synthesis |\n| Fluoride (B91410) Ions | Fluoroalkanes | Radiosynthesis of [18F]fluoroethylcholine (18FECH) iaea.org |\n\n#### 3.1.2. Stereochemical Outcomes in Substitution Reactions \n\nThe conversion of an alcohol to a tosylate, the precursor step to many reactions involving this compound, proceeds with retention of configuration at the carbon atom. libretexts.orgvedantu.com Subsequent nucleophilic substitution reactions, particularly those following an S_N2 mechanism, result in an inversion of stereochemistry at the reaction center. This is a critical consideration in asymmetric synthesis where controlling the stereochemical outcome is paramount.\n\nIn the context of vicinal (1,2-) ditosylates, such as those derived from styrenes, the stereochemistry of the starting material dictates the stereochemistry of the product. For example, the reaction of certain alkenes with a tosyloxylating agent can proceed with syn-stereospecificity, meaning both tosylate groups add to the same face of the double bond. researchgate.netacs.org Subsequent S_N2 reactions on these ditosylates would then lead to products with inverted stereochemistry at both centers.\n\nResearch on the enantioselective dioxytosylation of styrenes has shown that the reaction can proceed with high enantioface selectivity, leading to the formation of (S)-1-aryl-1,2-di(tosyloxy)ethane with a high enantiomeric excess. beilstein-journals.org This demonstrates that the stereochemical outcome can be controlled through the use of chiral reagents.\n\n#### 3.1.3. Role of Tosylate as an Excellent Leaving Group \n\nThe tosylate group (p-toluenesulfonate) is an exceptionally good leaving group, a key factor in the high reactivity of this compound. fiveable.melibretexts.org Its effectiveness stems from the fact that the tosylate anion is a very weak base, stabilized by resonance. vedantu.com The negative charge on the departing oxygen atom is delocalized over the entire sulfonate group, making it a stable species. vedantu.comlibretexts.org\n\nThis property makes the carbon atom to which the tosylate is attached highly susceptible to nucleophilic attack. fiveable.me The strong electron-withdrawing nature of the tosylate group further enhances this effect. fiveable.me Consequently, tosylates are often preferred over halides as leaving groups in nucleophilic substitution reactions. fiveable.me\n\n### 3.2. Elimination Reactions to Form Alkenes \n\nIn the presence of a strong base, this compound can undergo elimination reactions to form alkenes. smolecule.com These reactions are typically bimolecular (E2) processes.\n\n#### 3.2.1. Base-Mediated Elimination Processes \n\nStrong bases, such as sodium hydroxide or potassium carbonate, can induce the elimination of the tosylate groups from this compound. The mechanism generally follows an E2 pathway, which is a one-step process where the base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond. matanginicollege.ac.in\n\nFor an E2 reaction to occur efficiently, a specific stereochemical arrangement is often required, with the proton to be removed and the leaving group in an anti-periplanar conformation. iitk.ac.in\n\n#### 3.2.2. Regioselectivity and Stereoselectivity in Alkene Formation \n\nWhen there is more than one possible alkene product, the regioselectivity and stereoselectivity of the elimination reaction become important considerations.\n\n* Regioselectivity: Zaitsev's rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product in E1 and E2 reactions. libretexts.org This is because the transition state leading to the more substituted alkene is lower in energy. iitk.ac.in\n\n* Stereoselectivity: E2 reactions are stereoselective, often favoring the formation of the trans (or E) isomer of the alkene over the cis (or Z) isomer due to lower steric strain in the transition state. iitk.ac.inlibretexts.org However, the stereochemistry of the starting material can dictate the stereochemistry of the product, especially in cyclic systems or molecules with chiral centers. libretexts.org Studies on related β-tosyloxyesters have shown that the stereochemistry of the starting diastereomer directly influences the ratio of (Z)- and (E)-alkene products. rsc.orgnih.gov\n\nTable 2: Chemical Compounds Mentioned \n\n| Compound Name |\n| :--- |\n| 1,1-bis(tosyloxy)-2-phenylethane |\n| this compound |\n| 1,2-diphenyl-1,2-bis(tosyloxy)ethanes |\n| 1,4,7-triazacyclononane |\n| 1-phenyl-1,2-bis(tosyloxy)ethane |\n| 2,5-bis(tosyloxy)-3-hexene |\n| 2,7-bis(tosyloxy)norbornane |\n| 3,6-bis(tosyloxy)-4-octene |\n| Alcohols |\n| Amines |\n| Calixarenes |\n| Crown ethers |\n| Cyclohexyl-fused 1,4,7-triazacyclononane |\n| Deoxybenzoin |\n| Ethylene glycol bis(p-toluenesulfonate) |\n| [18F]fluoroethylcholine (18FECH) |\n| p-toluenesulfonic acid |\n| p-toluenesulfonyl chloride |\n| Potassium carbonate |\n| Sodium hydroxide |\n| Styrene (B11656) |\n| Thiols |\n| (β,β-diphenylethenyl)phenyliodonium tosylate |"}

Mechanistic Investigations of 1,2 Bis Tosyloxy Ethane Reactivity

Orbital Interactions and Conformational Analysis (e.g., Gauche-Effect)

The conformation of 1,2-disubstituted ethanes is often governed by a balance of steric and electronic effects. While steric hindrance typically favors an anti conformation, where the substituents are furthest apart (dihedral angle of 180°), certain electronegative substituents prefer a gauche conformation (dihedral angle of ~60°). wikipedia.orgscribd.com This phenomenon is known as the gauche effect. wikipedia.orgscribd.com

In the case of 1,2-bis(tosyloxy)ethane and its derivatives, the gauche conformation is found to be more stable than the anti conformation. researchgate.netresearcher.life A single-crystal X-ray diffraction study of 1,2-bis(4-methoxybenzenesulfonate)ethane revealed a gauche conformation with a dihedral angle of 71.39(16)°. researchgate.net

The stabilization of the gauche conformer is attributed to electronic factors, specifically hyperconjugation. wikipedia.orgresearchgate.net Natural Bond Orbital (NBO) analysis indicates a stabilizing interaction between the filled C-H sigma (σ) bonding orbital and the empty C-O sigma-star (σ*) antibonding orbital of the adjacent sulfonate group. researchgate.net This donor-acceptor interaction is most effective in the gauche arrangement, leading to its energetic preference. The stabilization energy for this interaction in a model compound was estimated to be 4.17 kcal/mol. researchgate.net

This finding suggests that the sulfonate group can act as a "gauche-effect synthon," a structural unit that promotes a gauche conformation, which has broad implications in organic chemistry for controlling molecular shape. researchgate.net

Interactive Data Table: Conformational Data for a 1,2-Bis(arylsulfonate)ethane Derivative

| Parameter | Value | Method | Reference |

| Dihedral Angle (O-C-C-O) | 71.39(16)° | Single Crystal X-ray Diffraction | researchgate.net |

| C-O Bond Distance | 1.4579(19) Å, 1.4526(19) Å | Single Crystal X-ray Diffraction | researchgate.net |

| C-C Bond Distance | 1.496(2) Å | Single Crystal X-ray Diffraction | researchgate.net |

| Stabilization Energy (σCH → σ*CO) | 4.17 kcal/mol | NBO Analysis | researchgate.net |

Applications in Organic Synthesis and Functional Material Chemistry

Synthesis of Cyclic Compounds

The ability of 1,2-Bis(tosyloxy)ethane to connect two nucleophilic sites via an ethylene (B1197577) bridge makes it an invaluable reagent in the synthesis of various cyclic compounds. Its reactions with dinucleophiles are a cornerstone of macrocyclization strategies.

Crown Ethers and Calixarenes

This compound has been instrumental in the synthesis of crown ethers, which are macrocyclic polyethers known for their ability to selectively bind cations. In these syntheses, it reacts with various diols under basic conditions. For instance, the reaction with catechol (1,2-dihydroxybenzene) can be employed to form dibenzo-18-crown-6, a well-known crown ether. The tosylate groups are displaced by the deprotonated hydroxyl groups of the diol in a Williamson ether synthesis fashion, leading to the formation of the macrocyclic ring.

Similarly, this compound is utilized in the functionalization and synthesis of calixarenes, a class of macrocycles formed from the condensation of phenols and aldehydes. This compound can be used to bridge two phenolic oxygen atoms on the lower rim of a calixarene, leading to the formation of calix-crowns. These hybrid macrocycles exhibit unique host-guest properties, combining the structural features of both calixarenes and crown ethers. For example, it has been used in the synthesis of 1,3- and 1,4-calix researchgate.netcrown-3 and 1,4-calix researchgate.netbenzocrown-4. core.ac.uk

| Reactant | Product | Application of Product |

| Catechol | Dibenzo-18-crown-6 | Cation binding, phase transfer catalysis |

| Calix researchgate.netarene | 1,3- and 1,4-Calix researchgate.netcrown-3 | Ion and molecule recognition |

| Calix researchgate.netarene | 1,4-Calix researchgate.netbenzocrown-4 | Selective ionophores |

Macrocyclic Polyamines and Enzyme Mimics

The synthesis of macrocyclic polyamines, such as cyclen and cyclam derivatives, is another significant application of this compound. These compounds are crucial as ligands for transition metals and find applications in various fields, including medical imaging and catalysis. The reaction of this compound with linear tetraamines under high dilution conditions leads to cyclization, forming the desired macrocyclic polyamine. The tosyl groups serve as efficient leaving groups for the nucleophilic amine functionalities.

While direct synthesis of enzyme mimics using this compound is not extensively documented, the resulting macrocyclic polyamines are fundamental building blocks for creating such mimics. The metallic complexes of these macrocycles can mimic the active sites of metalloenzymes, catalyzing a variety of chemical transformations.

Cycloalkanone Synthesis

The Thorpe-Ziegler reaction, a classical method for the synthesis of large-ring ketones, can theoretically employ this compound as a precursor for the required dinitrile. In this approach, this compound would first be reacted with a cyanide source, such as sodium cyanide, to form the corresponding dinitrile. This dinitrile can then undergo an intramolecular condensation under basic conditions to form a cyclic α-cyanoketone, which can be subsequently hydrolyzed and decarboxylated to yield the desired cycloalkanone. However, specific and detailed research findings on the application of this compound for this purpose are not widely reported in the available literature.

Precursor in Heterocyclic Chemistry

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those containing a 1,2-disubstituted ethane (B1197151) bridge.

Synthesis of 1,2-Bis(N-heterocyclic)ethanes

This compound is frequently used to synthesize ligands containing two N-heterocyclic moieties linked by an ethylene bridge. These "bis-heterocyclic" ligands are important in coordination chemistry and catalysis. For example, the reaction of this compound with two equivalents of a deprotonated N-heterocycle, such as imidazole or pyrazole, results in the formation of 1,2-bis(imidazolyl)ethane or 1,2-bis(pyrazolyl)ethane, respectively. These reactions are typically carried out in the presence of a base to deprotonate the N-H bond of the heterocycle, facilitating nucleophilic attack on the electrophilic carbon atoms of the ethylene bridge.

A notable example is the synthesis of 1,2-bis(2-benzimidazolyl)ethane. This can be achieved by reacting this compound with two equivalents of 2-mercaptobenzimidazole, followed by desulfurization.

| N-Heterocycle | Product | Potential Application |

| Imidazole | 1,2-Bis(imidazolyl)ethane | Ligand for coordination chemistry |

| Pyrazole | 1,2-Bis(pyrazolyl)ethane | Ligand for catalysis |

| 2-Mercaptobenzimidazole | 1,2-Bis(2-benzimidazolyl)ethane | Biologically active compound studies |

Annulated Heterocyclic Systems

This compound can also be employed in the synthesis of annulated heterocyclic systems, where a new ring is fused onto an existing heterocyclic structure. This is typically achieved by reacting it with a dinucleophilic heterocycle. For instance, reaction with a diaminopyridine could lead to the formation of a fused, saturated diazepine ring. Similarly, its reaction with catechols or other aromatic diols can lead to the formation of fused heterocyclic ethers. These annulated systems are of interest in medicinal chemistry and materials science due to their rigid structures and potential for biological activity.

The synthesis of a cyclohexyl-fused 1,4,7-triazacyclononane (B1209588) has been reported using a classic Richman-Atkins-type cyclisation of a cyclohexyl-substituted 1,4,7-tritosamide with ethylene glycol ditosylate. nih.gov

Polymer Chemistry and Material Science Applications

Use in Polymerization Initiators (e.g., Radical Polymerization)

While this compound is utilized in polymer chemistry, its specific application as a direct initiator for radical polymerization is not extensively documented in the reviewed literature. Radical polymerization is a chain reaction process involving initiation, propagation, and termination steps, typically initiated by species that can generate free radicals, such as peroxides or azo compounds. The role of this compound in polymer science is more established in modifying polymer backbones and side chains.

Catalysis and Ligand Design

The design and synthesis of ligands are central to the development of catalysts for a myriad of chemical transformations. This compound serves as a key building block in the preparation of specific types of ligands that are crucial in catalysis.

This compound is not typically used directly as a ligand in catalyst preparation. Instead, its significance lies in its role as a precursor for the synthesis of bidentate phosphine ligands, such as 1,2-bis(dialkylphosphino)ethanes. These ligands are of great importance in organometallic chemistry and homogeneous catalysis due to their ability to chelate to a metal center, thereby influencing the catalyst's stability, activity, and selectivity. The synthesis of these ligands often involves the reaction of this compound with a metal phosphide.

A general synthetic approach to 1,2-bis(dialkylphosphino)ethanes from their corresponding phosphine oxides has been developed, which are in turn prepared from precursors like 1,2-dichloroethane, a related compound to this compound. nih.gov This highlights the utility of the ethylene bridge provided by such precursors in constructing these important ligands. nih.gov

In the realm of organometallic chemistry, this compound has been shown to participate in reactions that lead to the formation of metal-carbon bonds. Specifically, it has been used in the synthesis of diiridaethane complexes. The reaction of this compound with a suitable iridium precursor can lead to the formation of a new iridium-carbon bond, demonstrating its utility in constructing organometallic frameworks. While the provided information does not detail specific examples of iridium-nitrogen or iridium-oxygen bond formation using this compound, its reactivity suggests potential for such applications under appropriate reaction conditions with suitable nitrogen or oxygen-based nucleophiles.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The structural features of this compound make it a valuable intermediate in the synthesis of pharmaceuticals and their precursors. snmjournals.org Its ability to introduce an ethylene linker is a key aspect of its utility in this field.

One of the most notable applications of this compound in medicinal chemistry is as a precursor in the synthesis of the radiolabeled compound [18F]Fluoroethylcholine. snmjournals.orgnih.govsnmjournals.org This positron emission tomography (PET) tracer is used in medical imaging for the detection of certain types of cancer, such as prostate and brain tumors. snmjournals.orgnih.gov

The synthesis of [18F]Fluoroethylcholine from this compound is a multi-step process. In a typical procedure, [18F]fluoride is first reacted with this compound to produce 2-[18F]fluoroethyl tosylate. snmjournals.orgnih.gov This intermediate is then reacted with a suitable amine, such as dimethylethanolamine, to yield the final product, [18F]Fluoroethylcholine. snmjournals.orgnih.gov The efficiency of this synthesis is crucial for the timely production of the radiotracer, given the short half-life of the fluorine-18 isotope. nih.gov

| Step | Reactants | Product | Key Conditions |

| 1 | [18F]fluoride, this compound | 2-[18F]fluoroethyl tosylate | Tetrabutylammonium carbonate, 100°C, 8 min nih.gov |

| 2 | 2-[18F]fluoroethyl tosylate, dimethylethanolamine | [18F]Fluoroethylcholine | 100°C, 10 min nih.gov |

Table 1: Two-step synthesis of [18F]Fluoroethylcholine.

An improved, one-step synthesis of [18F]Fluoroethylcholine has also been developed, where [18F]fluoride, this compound, and N,N-dimethylaminoethanol are reacted together. daneshyari.comnih.gov This streamlined approach offers advantages in terms of synthesis time and automation. daneshyari.comnih.gov

| Synthesis Approach | Radiochemical Yield (not decay-corrected) | Radiochemical Purity |

| Two-step | 43 ± 3% | >99% |

| One-step | 48 ± 1% | >99% |

Table 2: Comparison of one-step and two-step synthesis of [18F]Fluoroethylcholine. daneshyari.comnih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. While specific DFT studies exclusively on 1,2-Bis(tosyloxy)ethane are not extensively documented in publicly available literature, the methodology is widely applied to structurally similar compounds, such as other sulfonate esters. jmchemsci.com These studies provide a clear framework for how DFT can be applied to understand the molecular structure and reactivity of this compound.

A typical DFT analysis involves optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of information can be derived. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For this compound, the LUMO is expected to be localized around the sulfonyl groups and the adjacent carbon atoms of the ethane (B1197151) bridge, indicating these are the primary sites for nucleophilic attack.

Furthermore, DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm structural assignments. The calculation of electrostatic potential maps reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For instance, in a study on a related bis-sulfonyloxy compound, 1,4-Bis(methanesulfonyloxy)butane, DFT calculations using the B3LYP functional with 6-31++G(d,p) basis sets were employed to determine the stability of different isomers and to analyze bond lengths and energies. jmchemsci.com

Table 1: Typical Parameters for DFT Calculations

| Parameter | Description | Typical Values/Methods |

|---|---|---|

| Functional | Approximates the exchange-correlation energy. | B3LYP, PBE, M06-2X |

| Basis Set | Describes the atomic orbitals used in the calculation. | 6-31G(d), 6-311++G(d,p), cc-pVTZ |

| Solvation Model | Accounts for the effect of a solvent on the molecule. | PCM (Polarizable Continuum Model), SMD |

| Calculated Properties | Outputs from the DFT calculation. | Optimized Geometry, HOMO/LUMO Energies, Vibrational Frequencies, Mulliken Charges, Electrostatic Potential |

Molecular Dynamics Simulations of Reactions Involving this compound

To study chemical reactions, specialized reactive force fields (e.g., ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods can be employed within an MD framework. These advanced techniques allow for the simulation of bond-breaking and bond-forming events. For this compound, this could be used to model its common reactions, such as nucleophilic substitution where the tosylate groups act as excellent leaving groups. An MD simulation could track the trajectory of an incoming nucleophile, the cleavage of the C-O bond, and the subsequent release of the tosylate anion, providing a dynamic picture of the reaction mechanism. General algorithms have been developed to incorporate multi-step reaction mechanisms into classical MD simulations, demonstrating the feasibility of simulating complex processes like polymerization or cross-linking involving similar reactive molecules. nih.gov

Table 2: Parameters for Molecular Dynamics Simulations of Ethylene (B1197577) Glycol

| Parameter | Description | Typical Values/Methods |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system. | OPLS-AA, CHARMM, AMBER |

| Ensemble | The statistical mechanical ensemble used for the simulation. | NpT (isothermal-isobaric), NVT (canonical) |

| Time Step | The interval between successive calculations of forces and positions. | 1-2 femtoseconds (fs) |

| Simulation Length | The total duration of the simulated time. | Nanoseconds (ns) to microseconds (µs) |

| Analyzed Properties | Data extracted from the simulation trajectory. | Radial Distribution Functions, Dihedral Angle Distributions, Hydrogen Bonding |

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity. While no specific QSAR models for this compound are published, studies on other tosyl-containing compounds provide a strong precedent for this approach.

For example, a QSAR study was conducted on a series of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives to understand their cytotoxic effects. nih.gov In this research, various molecular descriptors were calculated and correlated with the observed biological activity (IC₅₀ values). The resulting models showed that properties such as molecular symmetry, 3D molecular shape, and other physicochemical parameters were crucial for determining cytotoxicity. nih.gov

Key findings from the study indicated that the most important descriptors included the total symmetry index (Gu), 3D-MoRSE descriptors (which relate to the 3D arrangement of atoms), and the 3D Petitjean index (a shape descriptor). nih.gov Such an approach could be applied to a series of bis(tosyloxy)alkanes, including this compound, to predict their reactivity in alkylation reactions or their potential biological activity based on calculated structural and electronic descriptors. The goal would be to develop a regression model that links these descriptors to a measured outcome, providing a predictive tool for designing new compounds with desired properties.

Table 3: Key Descriptors in a QSAR Study of Tosyl-Containing Compounds

| Descriptor Type | Specific Descriptor | Correlation with Activity |

|---|---|---|

| Topological | Total symmetry index (Gu) | Higher symmetry correlated with higher potency against certain cell lines. nih.gov |

| 3D-MoRSE | Mor31v, Mor32u | These descriptors, representing 3D molecular structure, were significant variables in the QSAR model. nih.gov |

| Geometrical | 3D Petitjean index (PJI3) | This shape descriptor was identified as an important factor for cytotoxicity. nih.gov |

Prediction of Novel Reaction Pathways and Product Formations

Computational chemistry, particularly DFT, is a powerful tool for predicting and exploring potential reaction pathways, including novel ones. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and the transition states that connect them. The calculated activation energies (the energy barriers of the transition states) can then be used to predict the feasibility and kinetics of a proposed pathway.

A relevant example is the theoretical study of the tautomerization and decomposition mechanisms of 1,4-Bis(methanesulfonyloxy)butane. jmchemsci.com In this work, DFT calculations were used to investigate several possible reaction pathways. By calculating the activation and formation energies for each step, the researchers could determine the most energetically favorable reaction channel. jmchemsci.com

This same methodology can be applied to this compound. As a potent bifunctional alkylating agent, it can undergo a variety of reactions, including intermolecular and intramolecular nucleophilic substitutions. Computational modeling could be used to:

Predict the likelihood of cyclization reactions with dinucleophiles to form heterocyclic compounds.

Compare the activation barriers for substitution versus elimination reactions under different conditions.

Investigate the potential for rearrangement or fragmentation pathways that are not immediately obvious from classical chemical principles.

By calculating the thermodynamic stability of potential products and the kinetic barriers to their formation, these theoretical studies can guide experimental work towards the synthesis of novel compounds and provide a deeper understanding of the compound's reactivity profile.

Future Research Directions and Emerging Applications

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of 1,2-Bis(tosyloxy)ethane involves the reaction of ethylene (B1197577) glycol with p-toluenesulfonyl chloride in the presence of a base. smolecule.com Future research is increasingly focused on optimizing these conditions to align with the principles of green chemistry, emphasizing higher efficiency, reduced waste, and the use of more environmentally benign reagents and solvents. tandfonline.comacs.org

Key areas of development include:

Solvent-Free and Alternative Energy Inputs: Research into mechanochemical methods (synthesis by grinding) and microwave-assisted synthesis offers the potential for solvent-free reactions, leading to significantly reduced solvent waste and often shorter reaction times with higher yields. tandfonline.comacs.org

Catalyst and Base Optimization: The choice of base can dramatically impact reaction efficiency and the complexity of product purification. For instance, studies have compared bases like triethylamine (B128534) and pyridine (B92270), revealing significant differences in yield and the required purification methodology. Future work aims to identify non-toxic, recyclable catalysts and bases that can drive the reaction to completion with high selectivity, minimizing the need for extensive purification like column chromatography. tandfonline.com

Aqueous Media Synthesis: Exploring the use of water as a reaction solvent, potentially with phase-transfer catalysts, represents a significant step towards a greener process, eliminating the reliance on volatile organic solvents. tandfonline.com

| Parameter | Method 1 (Triethylamine Base) | Method 2 (Pyridine Base) | Future "Green" Approach (Hypothetical) |

|---|---|---|---|

| Base | Triethylamine | Pyridine | Recyclable solid base or aqueous K2CO3 |

| Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) | Solvent-free (Mechanochemical/Microwave) or Water |

| Reported Yield | ~17% | ~72% | >90% (Target) |

| Purification | Column Chromatography | Precipitation + Ether Wash | Simple filtration or direct use |

| Green Chemistry Aspect | Lower efficiency, high solvent use for purification | Higher efficiency, simpler workup | Elimination of organic solvents, reduced waste, high atom economy |

Data for Methods 1 and 2 are based on comparative findings in the literature. The "Future 'Green' Approach" is a projection based on emerging sustainable chemistry trends. tandfonline.comacs.org

Exploration of Novel Reactivity Patterns and Tandem Reactions

Beyond its role as a simple dielectrophile for linking two nucleophiles, researchers are exploring the more nuanced reactivity of this compound and related tosyloxy compounds to construct complex molecular architectures through tandem or cascade reactions. This involves designing multi-step, one-pot sequences where the initial reaction of a tosylate group triggers subsequent transformations.

Future research directions include:

Cascade Reactions for Heterocycle Synthesis: Utilizing this compound with bis-functional nucleophiles can lead to the formation of important heterocyclic systems in a single, efficient step. baranlab.org The precise arrangement of the two tosylate groups allows for controlled cyclization reactions to form rings of various sizes, which are privileged structures in medicinal chemistry. baranlab.org

Rearrangement Reactions: In certain contexts, the reaction of tosylate-containing molecules can proceed through molecular rearrangements, leading to unexpected and potentially useful structural isomers. researchgate.net For example, the reaction of [Hydroxy(tosyloxy)iodo]benzene with styrene (B11656) can yield either 1-phenyl-1,2-bis(tosyloxy)ethane or 1,1-bis(tosyloxy)-2-phenylethane depending on the reaction medium, highlighting the potential to control reaction pathways. researchgate.netacs.orgcardiff.ac.uk

Metal-Catalyzed Transformations: Integrating this compound into transition metal-catalyzed cross-coupling reactions could unlock new synthetic pathways. While not a direct substrate for many common cross-coupling reactions, its derivatives could be designed to participate in novel transformations, analogous to how other bifunctional reagents are used to create complex building blocks. nih.gov

Advanced Applications in Medicinal Chemistry Beyond Radiotracers

While its use in PET imaging is well-established, the application of this compound as a versatile building block in medicinal chemistry for creating non-radioactive therapeutic agents is a significant area for future growth. researchgate.net Its ability to act as a short, flexible linker is ideal for connecting two molecular fragments to create novel drugs, probes, or diagnostic agents.

Emerging applications include:

Synthesis of Macrocycles and Chelating Agents: The compound is used in the synthesis of complex macrocycles like calixarenes and triazacyclononanes. smolecule.comchemicalbook.com These structures are capable of binding ions or small molecules and have potential applications as drug delivery systems, sensors, or therapeutic agents that target specific biological channels or transporters.

Development of Novel Heterocyclic Scaffolds: As a bifunctional electrophile, it facilitates the synthesis of diverse heterocyclic compounds which form the core of many pharmaceuticals. baranlab.org By reacting it with various nucleophilic precursors, medicinal chemists can generate libraries of novel compounds for screening against biological targets.

Linker for Dimeric Drugs and Probes: The ethane-1,2-diyl moiety can serve as a linker to connect two pharmacophores, creating dimeric ligands that can exhibit enhanced binding affinity or altered selectivity for their biological targets. For example, it has been used to synthesize precursors for potential α-synuclein imaging probes and inhibitors of carbonic anhydrase IX. tandfonline.comnih.gov

| Compound Class | Specific Example | Potential Application | Reference |

|---|---|---|---|

| Macrocycles | Cyclohexyl-fused 1,4,7-triazacyclononane (B1209588) | Metal ion chelation, catalysts | chemicalbook.com |

| Calixarenes | 1,4-Calix acs.orgbenzocrown-4 | Host-guest chemistry, molecular recognition | smolecule.com |

| Heterocycles | Precursor to 7-(2-fluoroethoxy)coumarin | Enzyme inhibitors (Carbonic Anhydrase IX) | tandfonline.com |

| Drug Precursors | Precursor for an [18F]-labeled arginine derivative | Tumor imaging and therapy | mdpi.com |

| Imaging Probes | Precursor for Styrylquinoline (SQ) derivatives | Probes for α-synuclein aggregates | nih.gov |

Integration into Automated Synthesis Platforms for High-Throughput Discovery

The reliability and well-understood reactivity of this compound make it an excellent candidate for integration into automated synthesis platforms. Such platforms are crucial for high-throughput screening and the rapid discovery of new molecules with desired properties. The extensive work on automating its use in radiosynthesis provides a strong foundation for broader applications. researchgate.netnih.gov

Future directions in this area involve:

Adapting Radiosynthesis Modules: The automated synthesizer modules (e.g., AllinOne, Tracer Lab) currently used for producing PET tracers can be repurposed. researchgate.netnih.gov By replacing the radioactive fluoride (B91410) with other nucleophiles, these systems could be used to generate libraries of non-radioactive compounds for biological screening or materials testing.

Solid-Phase Synthesis: Attaching a molecule to a solid support and then reacting it with this compound, followed by a second nucleophile, is a strategy well-suited for automation. This solid-phase approach simplifies purification, as excess reagents can be washed away, and is a cornerstone of modern combinatorial chemistry and high-throughput library generation. baranlab.org

Microfluidic Synthesis: The use of microfluidic chips for synthesis allows for precise control over reaction conditions, rapid heating, and efficient mixing, all with very small amounts of reagents. researchgate.net Automating the synthesis of this compound derivatives on a chip could accelerate the discovery and optimization of new compounds by allowing thousands of reactions to be run in parallel.

Development of Smart Materials Utilizing this compound Derivatives

"Smart" or "stimuli-responsive" materials are polymers and other materials that undergo significant changes in their properties in response to small external stimuli like temperature, pH, or light. up.edu.phrsc.orgnih.gov These materials are at the forefront of research in drug delivery, diagnostics, and soft robotics. mdpi.comnih.gov this compound is poised to be a valuable tool in the creation of such materials.

Potential applications include:

Cross-linking of Responsive Polymers: As a bifunctional cross-linker, this compound can be used to link together polymer chains that contain nucleophilic groups (e.g., amines, thiols). This cross-linking can create hydrogels or nanoparticles. If the polymer chains themselves are stimuli-responsive, the resulting cross-linked material can exhibit controlled swelling or degradation, making it suitable for targeted drug delivery. mdpi.com This is analogous to the use of similar bifunctional agents like 1,2-bis(2-iodoethoxy)ethane (B1672032) to form crosslinked micelles. google.com

Synthesis of Novel Monomers: It can be used to synthesize new monomers that contain the flexible ethylene dioxy linker. These monomers can then be polymerized or co-polymerized to create new smart polymers with tailored properties. The specific length and flexibility of the linker derived from this compound can influence the responsiveness of the final material.

Surface Functionalization: The reactivity of the tosylate groups can be used to graft polymer chains or other functional molecules onto surfaces, creating "smart surfaces" that can change their wettability, adhesion, or biocompatibility in response to environmental triggers.

Q & A

Q. What are the optimal synthetic conditions for preparing 1,2-Bis(tosyloxy)ethane with high yield and purity?

The synthesis involves reacting ethylene glycol with tosyl chloride under controlled conditions. Evidence shows that the compound can be synthesized with a yield of 72% ± 2% and purity >99% using HPLC and ¹H NMR for validation. Key parameters include maintaining anhydrous conditions, stoichiometric control of reagents, and purification via recrystallization from methanol. The product exhibits characteristic NMR signals at δ 2.46 (tosyl methyl groups), 4.18 (ethylene protons), and aromatic peaks at δ 7.34 and 7.73 .

Q. How is this compound characterized to confirm structural integrity and purity?

Characterization typically employs:

Q. What solvents are compatible with this compound in experimental workflows?

The compound is soluble in DMSO and heated methanol, making these solvents ideal for reactions requiring homogeneous conditions. Insolubility in non-polar solvents like hexane facilitates purification via precipitation .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a bifunctional alkylating agent due to its tosyloxy leaving groups. Common uses include:

Q. What safety protocols are critical when handling this compound?

Standard precautions for sulfonate esters apply: use fume hoods, wear nitrile gloves, and avoid inhalation. Storage at 4°C in airtight containers prevents degradation .

Advanced Research Questions

Q. How can this compound improve the efficiency of radiopharmaceutical synthesis?

In PET imaging agent development, it acts as a precursor for one-step ¹⁸F labeling. Conjugating it with 6-O-desmethyl tariquidar forms a tosylate precursor, enabling direct ¹⁸F substitution (vs. traditional two-step methods). This approach increased yield and reduced synthesis time .

Q. What strategies resolve low yields in multi-step reactions involving this compound?

Q. How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing tosyl groups enhance the electrophilicity of the ethylene bridge, facilitating nucleophilic substitution. This property is exploited in Pd-catalyzed reactions, where the leaving group ability of tosylate accelerates transmetallation steps .

Q. What analytical methods address discrepancies in NMR data for this compound derivatives?

Q. Can this compound be used in coordination chemistry as a ligand precursor?

While not directly a ligand, its derivatives (e.g., after tosyl group displacement) can form chelating agents. For example, replacing tosyl groups with phosphine moieties yields bidentate ligands for transition-metal catalysis, analogous to 1,2-Bis(dicyclohexylphosphino)ethane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.